3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1310383-07-3
VCID: VC0058647
InChI: InChI=1S/C12H17BFNO2/c1-8-6-7-9(14)10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)F
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.081

3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1310383-07-3

Cat. No.: VC0058647

Molecular Formula: C12H17BFNO2

Molecular Weight: 237.081

* For research use only. Not for human or veterinary use.

3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1310383-07-3

Specification

CAS No. 1310383-07-3
Molecular Formula C12H17BFNO2
Molecular Weight 237.081
IUPAC Name 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C12H17BFNO2/c1-8-6-7-9(14)10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Standard InChI Key GCFQFORPGPAHQX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine core with specific substitutions that contribute to its unique reactivity profile. The compound features a fluorine atom at the 3-position, a methyl group at the 6-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronic ester) at the 2-position. This specific arrangement of functional groups makes it particularly valuable in synthetic organic chemistry.

Physical and Chemical Properties

The compound exhibits the following key properties that define its behavior in chemical reactions and handling requirements:

PropertyValue
CAS Number1310383-07-3
Molecular FormulaC₁₂H₁₇BFNO₂
Molecular Weight237.08 g/mol
Physical AppearanceWhite powder
MDL NumberMFCD08063043
SMILES NotationCC1(C)C(C)(C)OB(C2=NC(C)=CC=C2F)O1
Storage ConditionsSealed in dry container, 2-8°C

The presence of the dioxaborolan-2-yl group makes this compound particularly valuable in organic synthesis as it serves as a reactive handle for further transformations, especially in cross-coupling reactions . The fluorine substituent enhances the compound's metabolic stability and can influence binding interactions in biological systems, making it particularly interesting for medicinal chemistry applications.

Synthesis Methods

General Synthetic Approaches

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between the borylated pyridine and various aryl or vinyl halides, allowing for the construction of complex molecular frameworks. The Suzuki-Miyaura coupling is widely recognized for its mild reaction conditions, functional group tolerance, and broad substrate scope, making it one of the most important methods for carbon-carbon bond formation in organic synthesis.

The presence of the fluorine substituent on the pyridine ring can influence the electronic properties of the system, potentially affecting the reactivity in cross-coupling reactions and the properties of the resulting products. This makes the compound particularly valuable for the synthesis of fluorinated heterocycles with tailored properties.

Pharmaceutical Applications

3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a valuable building block in pharmaceutical synthesis due to several key attributes:

  • The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism

  • The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive compounds

  • The boronic ester functionality provides a versatile handle for diversification through various coupling reactions

These characteristics make the compound particularly useful in the development of drug candidates with improved pharmacokinetic profiles and specific targeting capabilities . The ability to efficiently incorporate fluorinated pyridine moieties into more complex structures is a valuable tool in modern drug discovery efforts.

Materials Science Applications

In the field of materials chemistry, 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contributes to the development of functional materials with specific electronic and optical properties. The fluorinated heterocyclic core can impart unique characteristics to materials, including:

  • Modified electronic properties due to the electron-withdrawing effect of fluorine

  • Altered intermolecular interactions and packing arrangements in solid-state materials

  • Enhanced thermal and chemical stability in advanced materials applications

These properties make the compound valuable in the synthesis of materials for optoelectronic devices, sensors, and other advanced applications.

Hazard TypeDescription
Eye ContactIrritation with possible corneal injury (necrosis)
Skin ContactSkin irritation
InhalationIrritation and potential respiratory system effects
IngestionMay cause systemic toxicity

Symptoms of Exposure

Exposure to this compound may result in various symptoms, including paleness, cyanosis, weakness, sweating, headache, diarrhea, nausea, vomiting, dizziness, fainting, dark urine, central nervous system depression, and deoxyribonuclease inhibition. Chronic exposure may lead to irritation and lesions of the respiratory system .

SupplierProduct Code/ReferenceNotes
Cymit QuimicaIN-DA009BSZResearch-grade material
A2B ChemAE35003Various quantities available
ENAO Chemical Co., LtdCustom synthesisOffers custom production services

The compound is typically available for research purposes, with suppliers offering various quantities to meet the needs of different applications .

Procurement Options

The compound is generally offered with several procurement options to accommodate different research needs:

  • Standard catalog offerings in research quantities

  • Custom synthesis services for larger quantities or specific purity requirements

  • Bulk ordering options for industrial applications

Many suppliers offer additional services such as custom packaging, analytical certification, and technical support for the use of the compound in specific applications .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exist with variations in the position of substituents or the nature of the functional groups. These include:

  • 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1310384-07-6)

  • 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1218790-38-5)

  • 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1363192-17-9)

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 444120-95-0)

  • 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 944401-67-6)

These structural variants offer different reactivity profiles and can be selected based on specific synthetic requirements or target molecule designs.

Comparative Properties

The various positional isomers and structural analogs exhibit differences in their physical and chemical properties that can influence their applications in synthesis:

CompoundKey Distinguishing FeaturePotential Application Differences
3-Fluoro-6-methyl-2-(borylated)pyridineBoronic ester at C2 positionOptimal for coupling at the 2-position adjacent to nitrogen
2-Fluoro-6-methyl-4-(borylated)pyridineBoronic ester at C4 positionUseful for para-functionalization relative to the nitrogen
2-Fluoro-5-(borylated)pyridineSimplified structure without methyl groupMore general building block with less steric hindrance

The selection of a specific isomer or analog depends on the desired connectivity in the target molecule and the electronic requirements of the synthetic strategy.

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